N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dimethylaminoethyl and methoxybenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Methoxybenzamides: These compounds feature the methoxybenzamide group and are used in various chemical and biological applications.
Uniqueness
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
The compound's IUPAC name is this compound. Its molecular formula is C19H24ClN5O2S, and it has a molecular weight of 421.94 g/mol. The structural characteristics of the compound suggest potential interactions with biological targets due to the presence of halogen and methoxy groups, which can influence its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation : It could modulate signaling pathways by interacting with various receptors, leading to alterations in cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the benzothiazole class. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
10a | A-549 | 0.02 |
11c | HCT-116 | 0.08 |
Doxorubicin | A-549 | 0.04 |
These results indicate that compounds structurally similar to this compound may exhibit comparable or superior anticancer activity compared to established chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay. Compounds derived from similar structures demonstrated moderate DPPH radical-scavenging activity, suggesting potential for further development as antioxidant agents .
Antimicrobial Activity
Preliminary studies indicate that benzothiazole derivatives possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against various bacterial strains, highlighting a promising area for future research .
Case Studies
- In Vitro Studies : A series of in vitro experiments conducted on various cancer cell lines (A-549, MCF7, HCT-116) demonstrated that certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μM, indicating strong antiproliferative effects compared to traditional agents like doxorubicin .
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(19(25)13-7-5-6-8-15(13)26-3)20-22-17-16(27-4)10-9-14(21)18(17)28-20;/h5-10H,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZAOBJPAYIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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